molecular formula C12H14O4 B2965905 1-(3,4-Dimethoxyphenyl)butane-1,3-dione CAS No. 13298-49-2

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Cat. No.: B2965905
CAS No.: 13298-49-2
M. Wt: 222.24
InChI Key: WIPDJSMZXOYFOO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method is notable for its green metrics and moderate yield. Another approach involves the reaction between ketones, formaldehyde, and N-heterocycles . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)butane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to target molecules. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be compared with other similar compounds such as:

  • 1-(3,4-Dimethylphenyl)butane-1,3-dione
  • 1-(3,4-Dichlorophenyl)butane-1,3-dione
  • 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. For instance, the presence of different substituents can alter the compound’s electron density and steric properties, leading to variations in their reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDJSMZXOYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.9 g of sodium hydride were initially introduced into 150 ml of cyclohexane, and a solution of 15 g of 1-(3,4-dimethoxyphenyl)ethanone in 16.3 ml of ethyl acetate was added. The reaction solution was boiled at 80° C. for 1 h, after which acetic acid was added and the whole was extracted with MTB-ether. The MTB-ether phase was dried over magnesium sulfate and subjected to rotary evaporation. The residue was chromatographed through silica gel (ethyl acetate/heptane 1/6). The following was obtained: 41 C12H14O4 (222.24); MS (ESI) 223 (M+H)
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C12H14O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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